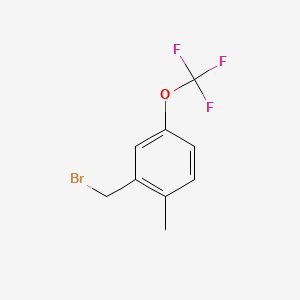

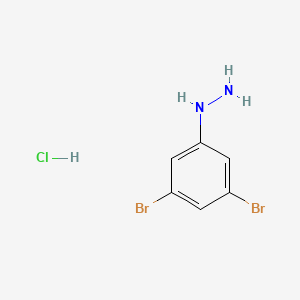

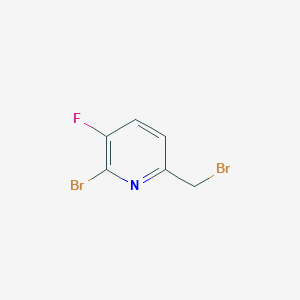

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Übersicht

Beschreibung

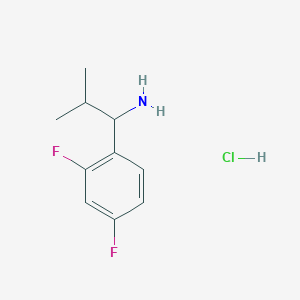

“2-Bromo-6-(bromomethyl)-3-fluoropyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(bromomethyl)-3-fluoropyridine” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2- and 6- positions of the ring are substituted with a bromine atom and a bromomethyl group (-CH2Br), respectively. The 3- position is substituted with a fluorine atom .Chemical Reactions Analysis

Again, while specific reactions involving “2-Bromo-6-(bromomethyl)-3-fluoropyridine” are not available, compounds with similar structures can undergo various types of reactions. For instance, brominated organic compounds can participate in substitution reactions where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(bromomethyl)-3-fluoropyridine” would depend on its specific structure. Brominated compounds tend to be dense and may have relatively high boiling points. Pyridine derivatives are often polar due to the electronegative nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis of Brominated Building Blocks

2-Bromo-6-(bromomethyl)-3-fluoropyridine: is a valuable intermediate in the synthesis of various brominated organic compounds. It serves as a building block for creating more complex molecules, particularly in the field of heterocyclic chemistry . The bromine atoms present in the compound can undergo further reactions such as cross-coupling to form carbon-carbon bonds, which are foundational in constructing pharmaceuticals and agrochemicals .

Electrochemical Bromination

The compound can be used in electrochemical bromination processes. This method is advantageous for its selectivity and sustainability, reducing waste by avoiding chemical oxidants. In electrochemical cells, the compound could potentially be used to generate reactive bromine species in situ, which can then react with alkenes to form dibromides or bromohydrins .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-6-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRFFZLNNYPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.